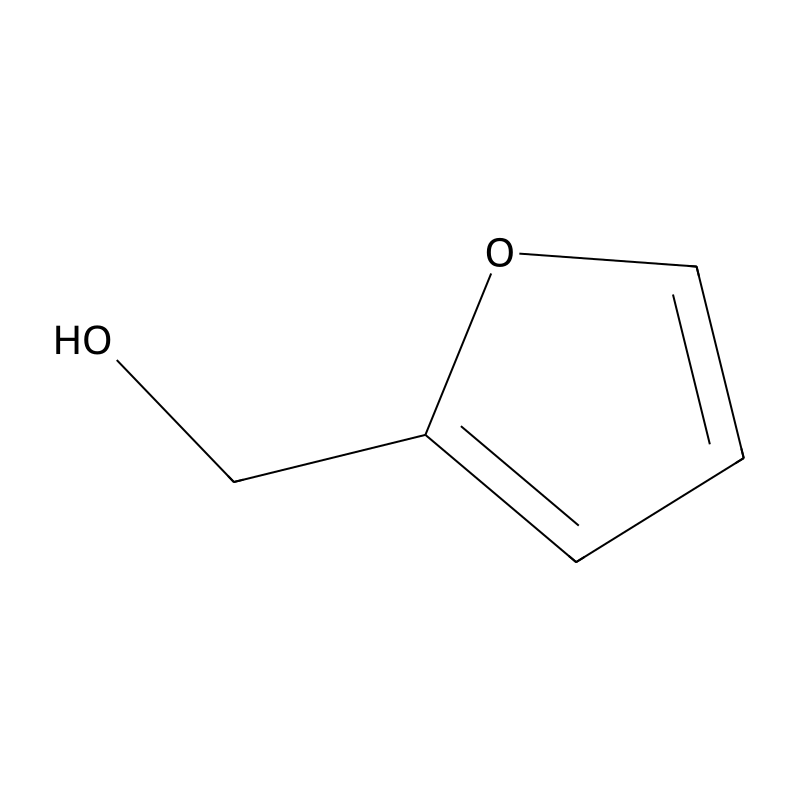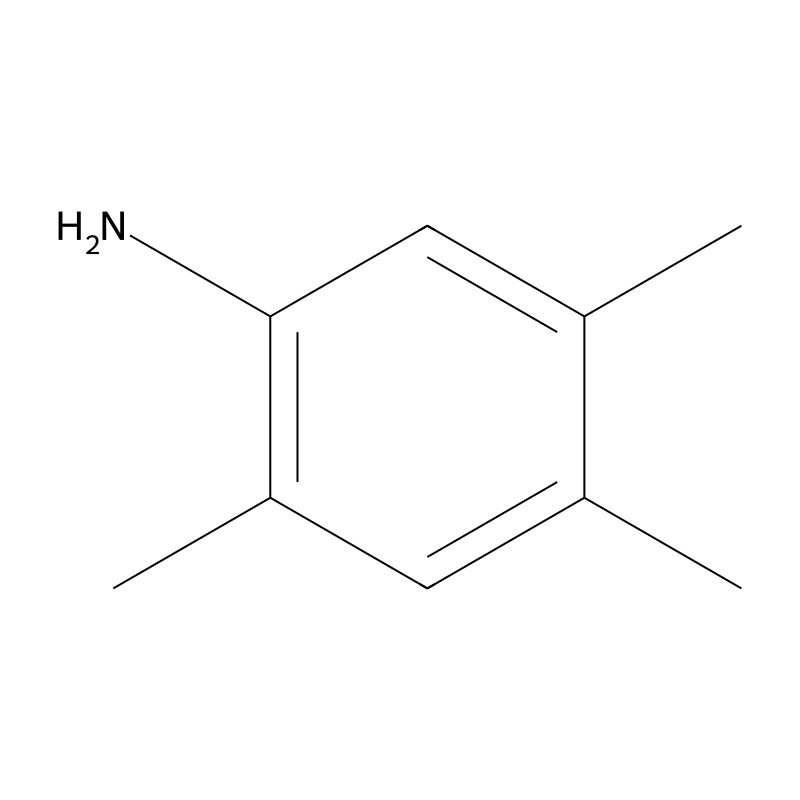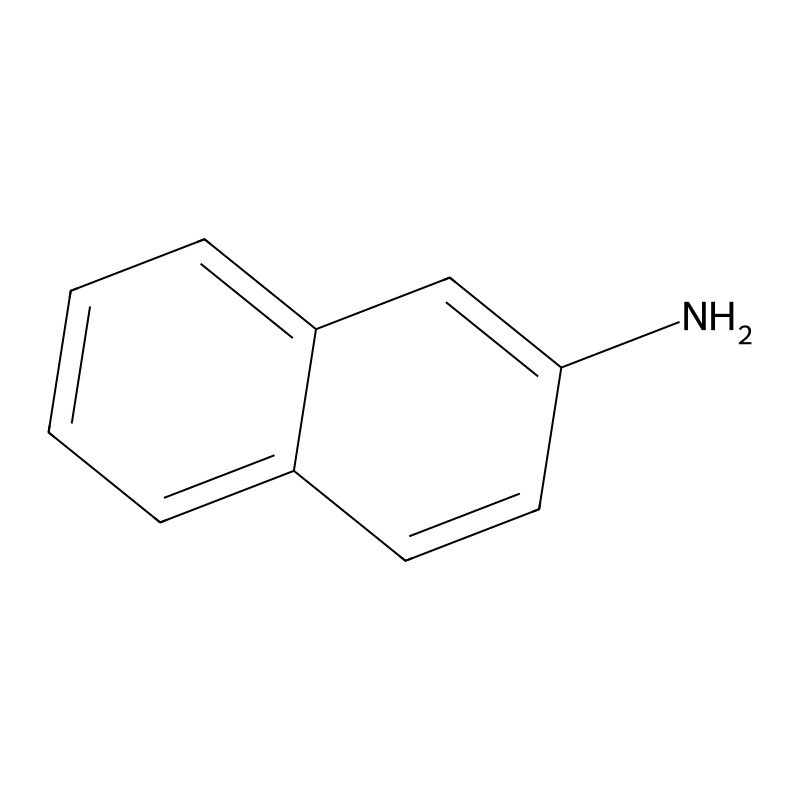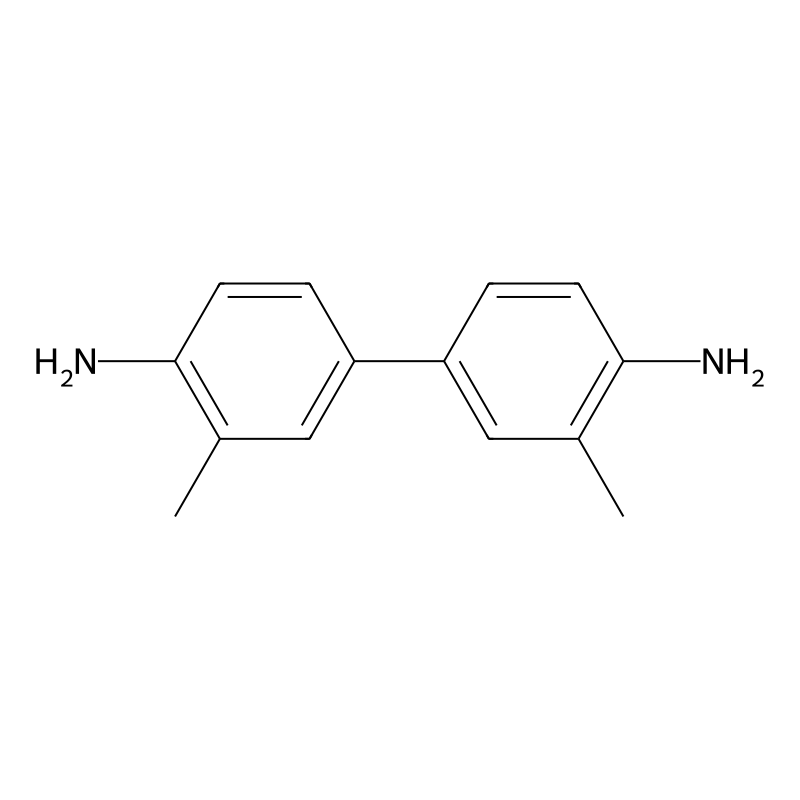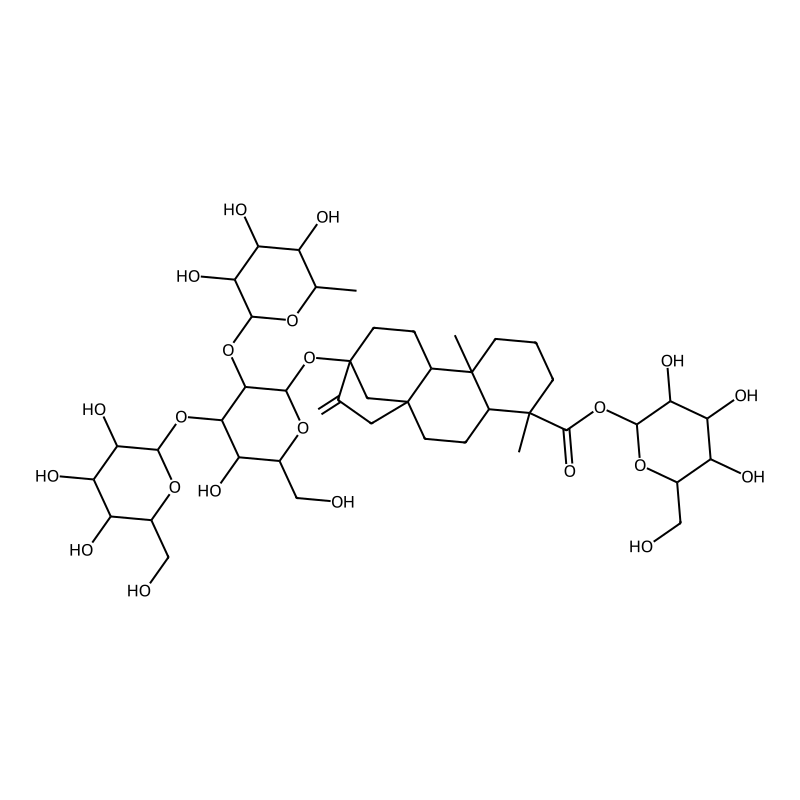Food & Cosmetic Component Standards
CAS No.:98-00-0
Molecular Formula:C5H6O2
Molecular Weight:98.1 g/mol
Availability:
In Stock
CAS No.:137-17-7
Molecular Formula:C9H13N
Molecular Weight:135.21 g/mol
Availability:
In Stock
CAS No.:67-72-1
Molecular Formula:C2Cl6
Cl3CCCl3
C2Cl6
Cl3CCCl3
C2Cl6
Molecular Weight:236.7 g/mol
Availability:
In Stock
CAS No.:91-59-8
Molecular Formula:C10H9N
Molecular Weight:143.18 g/mol
Availability:
In Stock
CAS No.:119-93-7
Molecular Formula:C14H16N2
Molecular Weight:212.29 g/mol
Availability:
In Stock
CAS No.:63550-99-2
Molecular Formula:C44H70O22
Molecular Weight:951.0 g/mol
Availability:
In Stock
